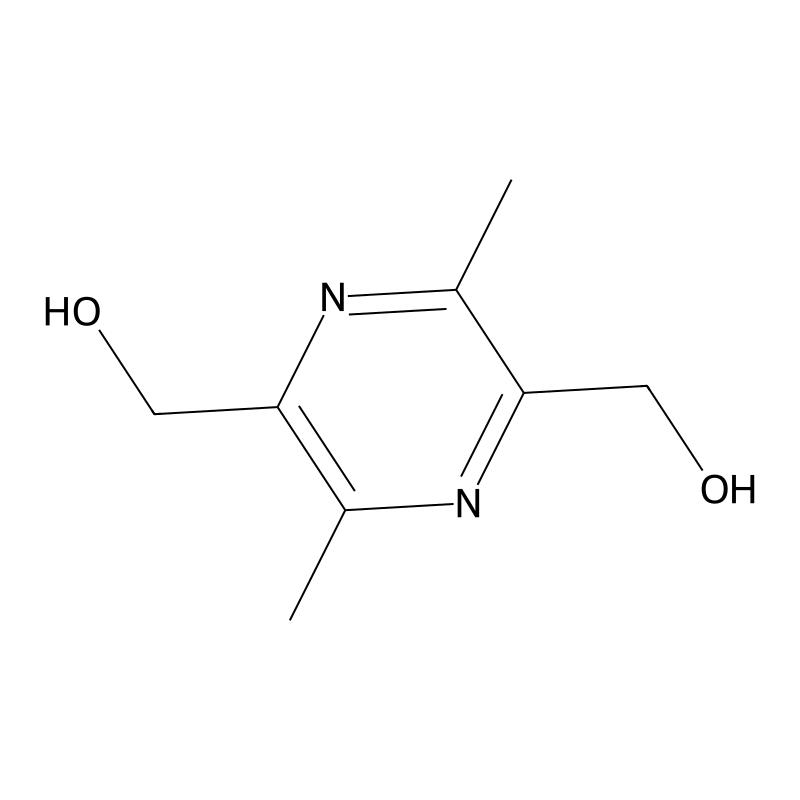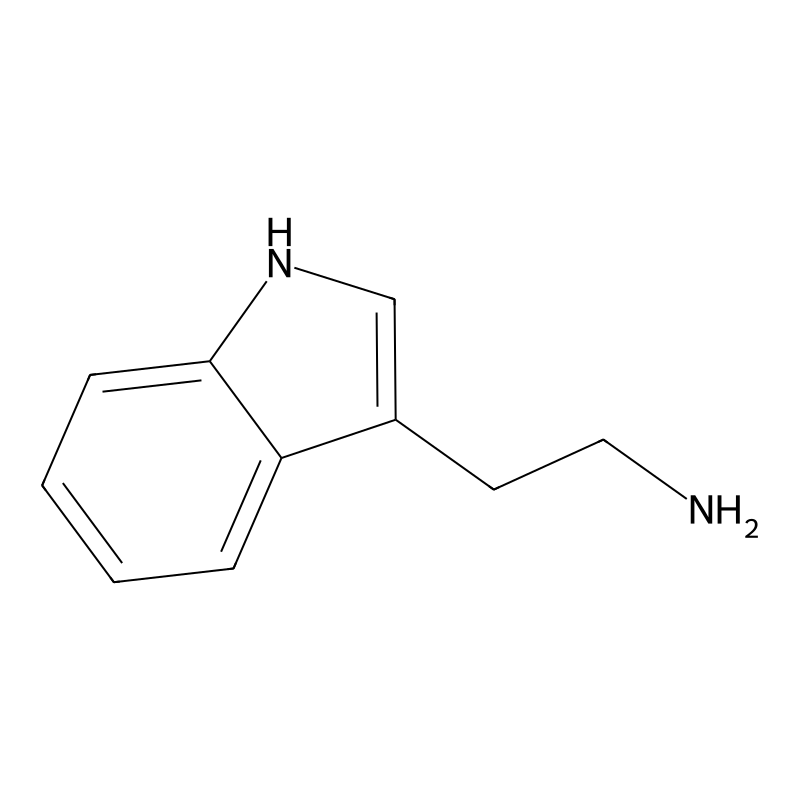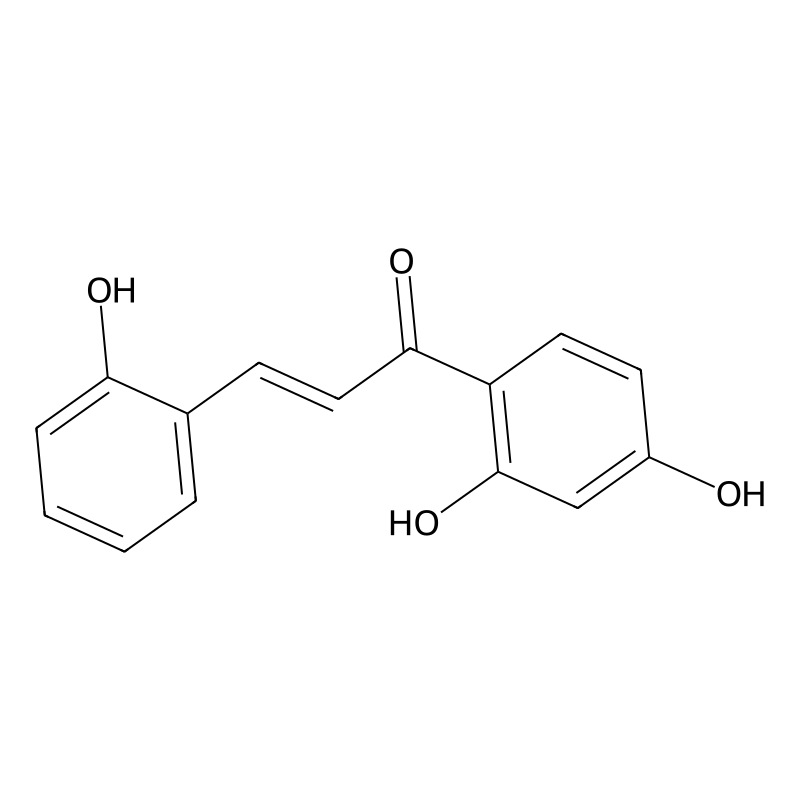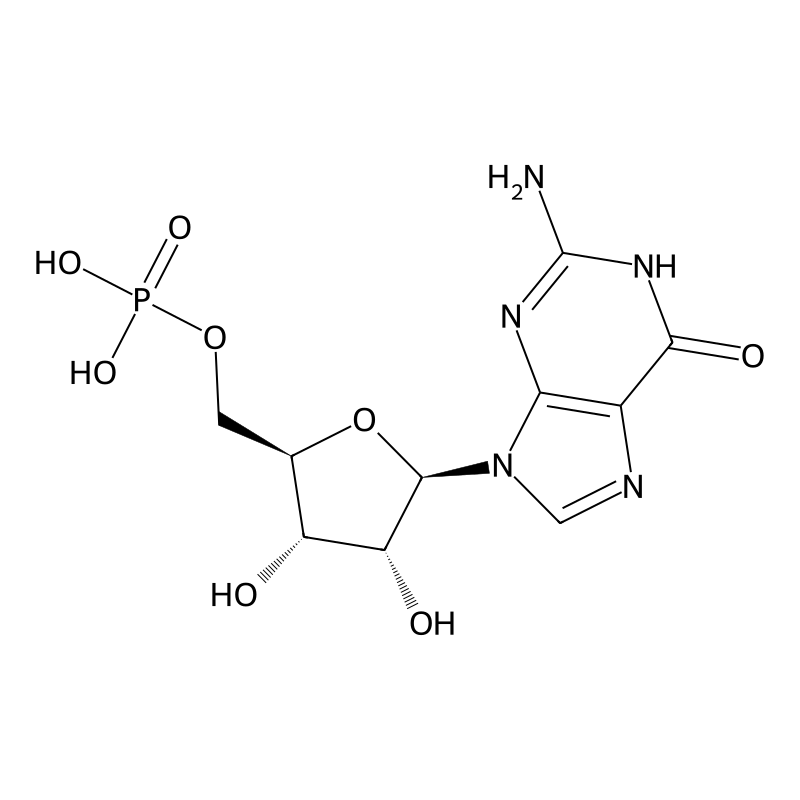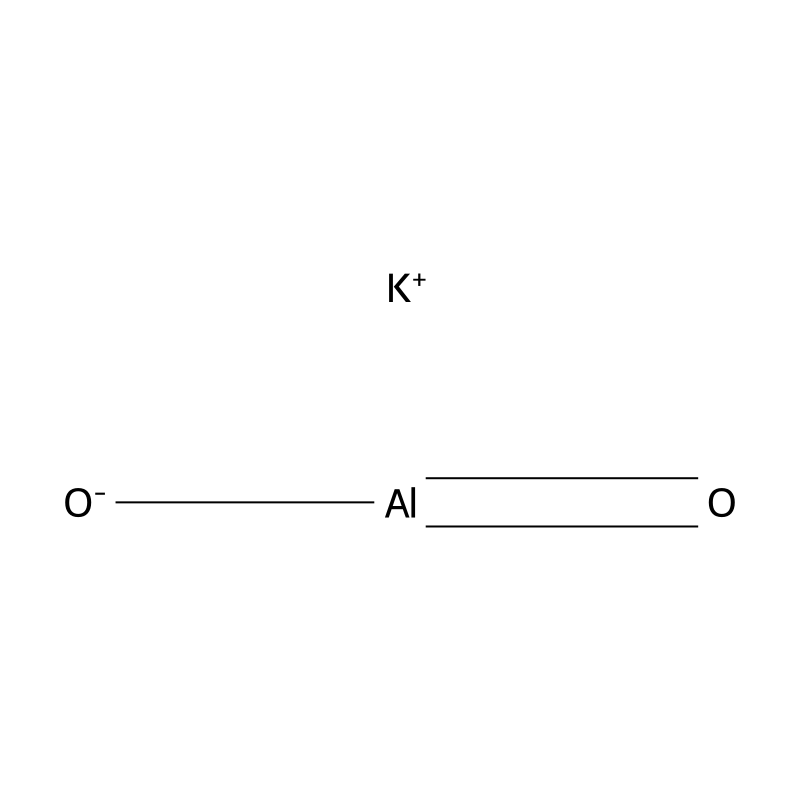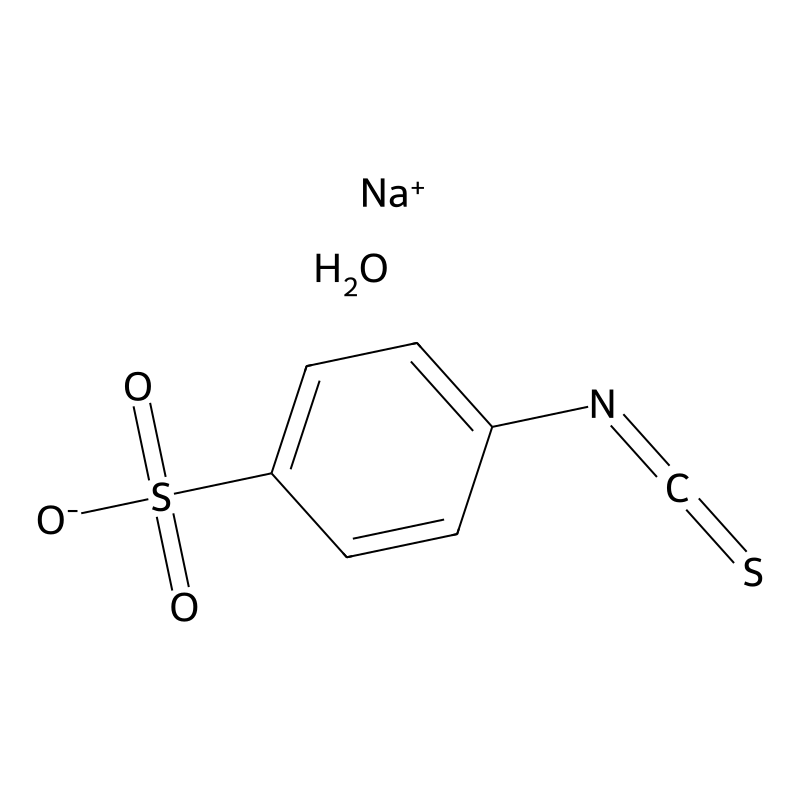Methyltrioctylammonium hydrogen sulfate
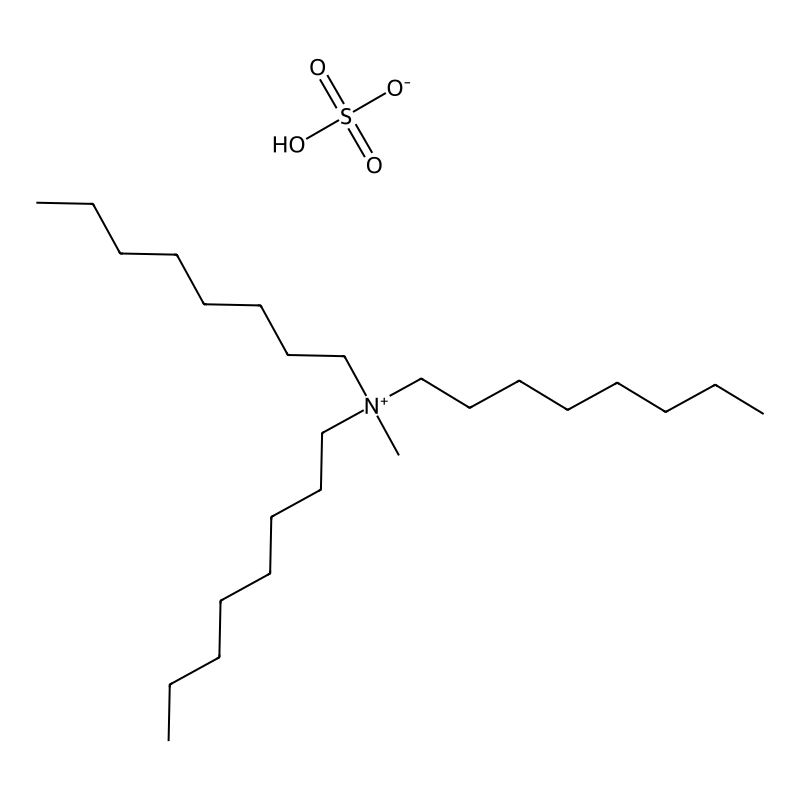
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyltrioctylammonium hydrogen sulfate (MTOAHS) is a quaternary ammonium salt widely used in scientific research for several purposes []. Here's a breakdown of its key applications:
Extraction Solvent
Due to its structure with a positively charged head group and a long hydrophobic tail, MTOAHS acts as an efficient extraction solvent in various scientific experiments [, ]. It helps researchers separate target compounds from mixtures, particularly when isolating them from aqueous solutions. This is because MTOAHS can selectively interact with and dissolve desired molecules, allowing their separation from unwanted components [].
Methyltrioctylammonium hydrogen sulfate is a quaternary ammonium salt with the chemical formula CHNOS and a molecular weight of 465.77 g/mol. This compound consists of a central nitrogen atom bonded to three octyl groups and one hydrogen sulfate group. It appears as a viscous liquid or solid, depending on the temperature, with a melting point ranging from 61 to 65 °C and a density of approximately 0.91 g/cm³ . Methyltrioctylammonium hydrogen sulfate is notable for its role as a phase transfer catalyst, facilitating reactions between organic and aqueous phases.
Methyltrioctylammonium hydrogen sulfate can be synthesized through various methods, typically involving the reaction of tri-n-octylamine with sulfuric acid or hydrogen sulfate. The general synthetic route includes:
- Preparation of Tri-n-octylamine: This involves the alkylation of ammonia with octanol.
- Formation of Hydrogen Sulfate: The tri-n-octylamine is then reacted with sulfuric acid to form methyltrioctylammonium hydrogen sulfate.
This synthesis method allows for the production of high-purity methyltrioctylammonium hydrogen sulfate suitable for industrial applications .
Methyltrioctylammonium hydrogen sulfate finds applications in various fields:
- Catalysis: It serves as a phase transfer catalyst in organic synthesis, particularly in reactions requiring the transfer of reactants between immiscible phases.
- Environmental Chemistry: Its role in promoting greener oxidation processes aligns with modern sustainable chemistry practices.
- Chemical Industry: Used in the production of fine chemicals and intermediates due to its efficiency in catalyzing specific reactions .
Methyltrioctylammonium hydrogen sulfate shares structural and functional similarities with several other quaternary ammonium salts. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Tri-n-octylmethylammonium chloride | CHCl | Commonly used as a surfactant; less soluble than methyltrioctylammonium hydrogen sulfate. |
| Tetrabutylammonium bromide | CHBr | Used as a phase transfer catalyst; has different solubility properties. |
| Cetyltrimethylammonium bromide | CHBr | Known for antimicrobial properties; used in personal care products. |
Uniqueness: Methyltrioctylammonium hydrogen sulfate stands out due to its specific application as a catalyst for epoxidation reactions and its role in promoting environmentally friendly chemical processes. Its unique combination of hydrophobic octyl groups with a hydrophilic hydrogen sulfate moiety allows it to effectively bridge organic and aqueous phases, enhancing reaction efficiency compared to other similar compounds .
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
